Efavirenz impurity I
Overview
Description
Efavirenz impurity I, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₁₇ClF₃NO₂ and its molecular weight is 407.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Trace Level Quantification and Method Development
- Trace Level Quantification of Genotoxic Impurity in Efavirenz : A method was developed for quantitatively determining trace levels of AMCOL, a genotoxic impurity in Efavirenz, using LC–MS/MS. This method is crucial for risk assessment and ensuring impurity levels are below toxicological concern thresholds (Jaishetty et al., 2015).
- Novel LC-MS/MS Method for Ultra-trace Analysis : A sensitive and specific method was established for analyzing three genotoxic Efavirenz impurities, enhancing the ability to monitor these impurities at very low levels (Vadlamani & Ravindhranath, 2020).
- RP-HPLC Technique for N-Nitrosamine's in Efavirenz : Development of a reverse-phase HPLC method for detecting genotoxic N-Nitrosamine impurities in Efavirenz, providing a more sensitive and economical approach (Sravanthi et al., 2022).
- Reverse-phase Liquid Chromatography for Impurities Analysis : A stability-indicating method was developed for the determination of process-related impurities and degradants of Efavirenz, crucial for ensuring drug stability and safety (Gadapayale et al., 2015).
Impurity Characterization and Pharmacokinetic Studies
- Pharmacogenetic Associations with Efavirenz Concentrations : Studying the genetic factors impacting Efavirenz plasma concentrations and clinical responses in patients, contributing to personalized medicine strategies (Sarfo et al., 2014).
- Voltammetric Studies on Efavirenz Interaction : Investigating the interaction between Efavirenz and DNA using electrochemical methods, providing insights into the molecular interactions of the drug (DOĞAN-TOPAL et al., 2009).
- Pharmacokinetics and Effects in HIV-infected Patients : Assessing Efavirenz pharmacokinetics and its variability among patients to understand its clinical efficacy and potential side effects (Csajka et al., 2003).
Impurity Extraction and Analytical Techniques
- Molecularly Imprinted Polymer for Efavirenz Extraction : Development of a polymer for selective solid-phase extraction of Efavirenz from water, important for environmental monitoring and analysis (Mtolo et al., 2019).
Mechanism of Action
Target of Action
Efavirenz Impurity I, chemically known as 7-Chloro-1-(cyclopenta-1,3-dien-1-ylmethyl)-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one , is related to Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection . The primary target of Efavirenz is the reverse transcriptase enzyme , an essential viral enzyme which transcribes viral RNA into DNA .
Mode of Action
Similar to other NNRTIs, Efavirenz inhibits the activity of the viral RNA-directed DNA polymerase, i.e., the reverse transcriptase . The antiviral activity of Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . The rate of Efavirenz phosphorylation varies, depending on the cell type .
Biochemical Pathways
Efavirenz acts on the reverse transcription pathway of the HIV replication cycle. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby stopping the integration of viral DNA into the host genome and subsequent production of new virions .
Pharmacokinetics
The pharmacokinetics of Efavirenz are characterized by significant between-subject variability, which influences both therapeutic response and adverse effects . Genetic variation in cytochrome P450 genes, especially in CYP2A6, has been linked to some of the variability in Efavirenz pharmacokinetics .
Result of Action
The inhibition of the reverse transcriptase enzyme by Efavirenz leads to a decrease in viral replication and an increase in CD4 cell counts, thereby slowing the progression of HIV disease .
Action Environment
The action of Efavirenz can be influenced by various environmental factors. For instance, genetic variations in the patient can affect the metabolism of the drug and hence its efficacy and toxicity . Furthermore, co-administration with other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Efavirenz .
Safety and Hazards
When handling Efavirenz impurity I, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Efavirenz, the parent compound, is known to interact with enzymes such as Cytochrome P450 2B6 (CYP2B6), which is the main catalyst of Efavirenz primary and secondary metabolism
Cellular Effects
For Efavirenz, it has been shown to cause cell death and alter cell shape in a variety of TNBC cell lines
Molecular Mechanism
Efavirenz, the parent compound, inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase) and its antiviral activity is dependent on intracellular conversion to the active triphosphorylated form
Temporal Effects in Laboratory Settings
For Efavirenz, it has been shown that exposure to the drug can disrupt the blood-brain barrier integrity and increase stroke severity
Dosage Effects in Animal Models
For Efavirenz, it has been shown that exposure to the drug can increase the severity of stroke in a model of middle cerebral artery occlusion in mice
Metabolic Pathways
Efavirenz, the parent compound, is metabolized by CYP2A6, which is the principal catalyst of Efavirenz 7-hydroxylation
Transport and Distribution
For Efavirenz, it has been suggested that transportation can be modeled by concentration and time in a uniform volumetric space
Subcellular Localization
For Efavirenz, it has been shown that the drug can disrupt the blood-brain barrier integrity
Properties
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEUZELNJWOZOI-ANYOKISRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209414-26-6 | |
Record name | SG-275 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SG-275 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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